molecular formula C19H26ClFN4O B2790746 1-(4-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine CAS No. 2415540-23-5

1-(4-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine

Cat. No.: B2790746
CAS No.: 2415540-23-5
M. Wt: 380.89
InChI Key: RYTMJSXZQMDWSG-UHFFFAOYSA-N
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Description

1-(4-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound that features a combination of fluorinated pyridine, piperidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

1-(4-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine moiety is known to enhance binding affinity and specificity, while the piperidine and piperazine rings contribute to the overall stability and bioavailability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is unique due to its combination of fluorinated pyridine, piperidine, and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClFN4O/c1-23-9-11-24(12-10-23)6-2-3-13-26-17-4-7-25(8-5-17)19-18(21)14-16(20)15-22-19/h14-15,17H,4-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTMJSXZQMDWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=C(C=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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